Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate
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Overview
Description
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate can be synthesized through a multi-step process. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the ester group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in bioconjugation techniques to label biomolecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate exerts its effects depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A basic triazole compound with similar chemical properties.
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with different substitution patterns.
4-Methyl-2-(2H-1,2,3-triazol-2-yl)propanoate: A structural isomer with similar reactivity.
Uniqueness
Methyl 2-(1-methyl-1H-1,2,3-triazol-5-yl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for designing new materials and drugs with tailored properties .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(3-methyltriazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-4-8-9-10(6)2/h4-5H,1-3H3 |
InChI Key |
KGWTYJCIHPKYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=NN1C)C(=O)OC |
Origin of Product |
United States |
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